5,6,7,8-Tetrahydroisoquinolin-3(2H)-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVNEMDRBCCOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CNC(=O)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be achieved through several methods:
Reduction of Isoquinoline Derivatives: One common method involves the reduction of isoquinoline derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the aromatic ring to yield the tetrahydroisoquinoline structure.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-acylated phenylethylamines, under acidic conditions. This method typically requires strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often employs scalable hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the selective reduction of the isoquinoline ring without over-reduction or side reactions.
Chemical Reactions Analysis
Pictet-Spengler Cyclization
This reaction forms tetrahydroisoquinoline derivatives via acid-catalyzed condensation with aldehydes.
- Mechanism :
- Example :
Reaction with dopamine and aldehydes (e.g., propanal) yields substituted tetrahydroisoquinolines (THI) and iso-tetrahydroisoquinolines (isoTHI) as side products .
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| Dopamine + Propanal | Phosphate buffer, 23°C | THI (Peak 2), isoTHI (Peak 3) | 45–60% |
S-Alkylation and Thorpe-Ziegler Cyclization
The thione derivative undergoes S-alkylation followed by cyclization to form fused heterocycles .
- Steps :
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| 3-Thioxo derivative | Chloroacetone | 2-Acetylthieno[2,3-c]isoquinoline | Antimicrobial agents |
Electrophilic Aromatic Substitution
The nitrogen atom and aromatic ring participate in electrophilic reactions :
- Nitration : Introduces nitro groups at para positions.
- Sulfonation : Forms sulfonic acid derivatives under acidic conditions.
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative |
| Sulfonation | H₂SO₄, 100°C | 5-Sulfo derivative |
Oxidation
- Forms N-oxide derivatives using H₂O₂/SeO₂ .
- Example :
Oxidation of the piperidinyl moiety enhances antibacterial activity .
Reduction
| Reaction | Reagent | Product |
|---|---|---|
| Ketone reduction | NaBH₄ in MeOH | 3-Hydroxy derivative |
Mannich Reaction
Forms β-amino carbonyl derivatives via condensation with formaldehyde and amines .
| Reactants | Conditions | Product |
|---|---|---|
| Tetrahydroisoquinolinone + R₂NH | HCHO, EtOH, Δ | N-Substituted β-amino ketone |
Cyclocondensation with Heterocycles
Reacts with 2,5-dimethoxytertahydrofuran in acetic acid to form pyrrolyl-fused derivatives .
- Example :
Synthesis of 1-pyrrolyl-2-substituted isoquinolines (e.g., 5a , 5b ) with antifungal activity .
Key Research Findings
- Antimicrobial Activity :
- Antioxidant Properties :
- Enzyme Inhibition :
Scientific Research Applications
Medicinal Chemistry
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one has garnered attention for its potential therapeutic effects:
- Neuroprotective Properties : Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Anticancer Activity : Various studies have shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, compounds derived from this compound have been tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), demonstrating significant cytotoxicity .
- Antioxidant Effects : Some derivatives have been found to possess antioxidant properties superior to Vitamin C. This characteristic is crucial in developing drugs aimed at reducing oxidative stress in cells .
Biological Applications
The compound's role extends into biological research:
- Enzyme Inhibition : New tetrahydroisoquinoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical targets in cancer therapy .
- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways by modulating enzyme activity related to inflammation .
Industrial Applications
In industry, this compound is utilized for:
- Synthesis of Fine Chemicals : It serves as a precursor in the synthesis of various complex organic molecules including dyes and pigments .
- Material Science : Its derivatives are explored for their electronic and optical properties in the development of advanced materials .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes by binding to their active sites. This inhibition can modulate enzymatic activity and affect metabolic pathways.
Receptor Binding: The compound can interact with specific receptors in the body, influencing signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects.
Comparison with Similar Compounds
Structural and Functional Modifications
Substituent Effects on Bioactivity
- Anticancer Activity: Derivatives bearing 4-(N,N-dimethylamino)phenyl (e.g., compounds 7e, 8d) exhibit potent anticancer activity by dual inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), outperforming doxorubicin in apoptosis induction and cell cycle arrest .
- Nitrophenyl Derivatives: Compounds with 3- or 4-nitrophenyl groups (e.g., 2a,b) demonstrate enhanced antioxidant properties via hydrogen atom transfer mechanisms, comparable to vitamin C, but show moderate antiproliferative activity compared to dimethylaminophenyl analogs .
Key Structural Comparisons
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Nitrophenyl derivatives (logP ~2.5) are more lipophilic than dimethylaminophenyl analogs (logP ~1.8), influencing blood-brain barrier permeability .
- Solubility : Hydroxyl or acetylated derivatives (e.g., 7c , 7d ) show improved aqueous solubility (>10 mg/mL) due to hydrogen-bonding capacity .
- Metabolic Stability: Thieno-fused derivatives (e.g., 8a-d) resist CYP450-mediated oxidation, enhancing in vivo half-life .
Anticancer Agents
- 7e and 8d inhibit DHFR with Ki values of 12 nM and 9 nM, respectively, outperforming methotrexate (Ki = 18 nM) .
- 4-Chlorophenyl derivatives (e.g., 7c ) induce caspase-3 activation in MCF-7 cells, with IC50 values ~5 µM .
Neurotrophic Agents
- Triazole hybrid 6l stimulates neurite outgrowth in PC12 cells at 100 nM, comparable to nerve growth factor (NGF) .
Antioxidant Properties
- Nitrophenyl derivatives scavenge DPPH radicals with EC50 values of 8–12 µM, rivaling ascorbic acid (EC50 = 6 µM) .
Biological Activity
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one (THIQ) is an organic compound with a molecular formula of CHNO. It is a derivative of isoquinoline and has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
THIQ has been investigated for its effects on various cellular processes and molecular pathways. Its biological activity includes:
- Antitumor Effects : THIQ derivatives have shown significant cytotoxicity against a variety of cancer cell lines.
- Neuroprotective Properties : The compound exhibits potential in treating neurological disorders.
- Enzyme Inhibition : THIQ can inhibit specific enzymes, influencing metabolic pathways and signaling mechanisms.
The biological effects of THIQ are primarily mediated through:
- Enzyme Inhibition : THIQ acts as an inhibitor by binding to the active sites of various enzymes. This inhibition can modulate enzymatic activity and affect metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : The compound interacts with specific receptors, influencing signal transduction pathways. Such interactions can lead to alterations in cellular responses and physiological effects.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of THIQ derivatives on several cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| (R)-5a | A2780 | 5.4 | Induces mitochondrial membrane depolarization and ROS production |
| 7e | A549 | 0.149 | CDK2 inhibitor causing G2/M phase arrest |
| 8d | MCF7 | 0.199 | DHFR inhibitor causing S phase arrest |
The most active compound, (R)-5a, was able to induce changes in cell cycle phases and significantly increase apoptosis rates in treated cells .
Neuroprotective Effects
Studies have also explored the neuroprotective potential of THIQ derivatives in animal models. For instance, compounds were assessed for their ability to mitigate seizures induced by pentylenetetrazole (PTZ), demonstrating anticonvulsant properties . The therapeutic index (TI) was calculated to evaluate the safety and efficacy of these compounds.
Case Studies
- Anticancer Activity : A study evaluated a series of tetrahydroisoquinoline derivatives for their cytotoxic effects against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29). Compounds exhibited IC values ranging from 5.4 to 17.2 µM, indicating significant anticancer potential .
- Neurotoxicity Assessment : The neurotoxic effects of THIQ derivatives were assessed using the "rotating rod" test in mice. Results indicated that certain compounds caused movement coordination disorders at higher doses but were effective at lower doses in preventing seizures .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one and its derivatives?
- Methodology :
-
Reduction of nitrovinyl precursors : For example, LiAlH4 in THF reduces (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine to yield ethylamine derivatives (61% yield) .
-
Cyclization reactions : Refluxing ethylamine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol under argon forms hexahydroisoquinoline derivatives .
-
Alkylation : Substitution at the nitrogen atom using alkyl halides (e.g., 1-chloro-3-iodopropane) in the presence of NaH in DMF .
- Table 1 : Synthetic Routes and Yields
*After purification; **Estimated from described protocol.
Q. How is purification typically achieved for this compound and its derivatives?
- Methodology :
- Column chromatography : Silica gel columns with gradients of DCM:MeOH:NH3 (e.g., 9:1:0.2) are effective for isolating polar derivatives .
- Acid-base extraction : For hydrochloride salts, basifying with NaOH (pH >12) and extracting with DCM removes impurities .
- Recrystallization : Ethanol or ethyl acetate is often used for recrystallizing intermediates .
Q. What analytical techniques are critical for confirming the structure of novel tetrahydroisoquinoline derivatives?
- Methodology :
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns and stereochemistry. For example, ethylamine derivatives show characteristic peaks for benzodioxane and amine protons .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weights, as seen in derivatives like 6-nitro-1-(3-pyrrolidinylpropyl)-dihydroquinolinone (m/z calculated: 314.17) .
- X-ray crystallography : Used for resolving ambiguous structures, especially in natural product analogs (e.g., tobacco-derived terpenoid alkaloids) .
Advanced Questions
Q. How can researchers optimize reaction yields when introducing substituents to the tetrahydroisoquinoline core?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates for alkylation .
- Catalyst use : Pd/C under H2 facilitates hydrogenolysis of benzyl groups in intermediates .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve cyclization efficiency .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) in structural elucidation?
- Methodology :
- Variable temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) in flexible derivatives .
- Isotopic labeling : Deuterated solvents or 15N-labeled precursors clarify ambiguous proton environments .
- Comparative analysis : Cross-validate with synthetic standards, as demonstrated in the identification of solanone-related alkaloids .
Q. What strategies are effective for evaluating the biological activity of tetrahydroisoquinoline derivatives (e.g., antitumor properties)?
- Methodology :
-
In vitro assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxicity .
-
Targeted binding studies : Radioligand displacement assays (e.g., CXCR4 antagonism) quantify receptor affinity .
-
ADME profiling : Microsomal stability tests and logP measurements predict pharmacokinetic behavior .
- Table 2 : Biological Activity of Selected Derivatives
Q. How do electronic and steric effects of substituents influence reactivity in tetrahydroisoquinoline synthesis?
- Methodology :
- Electron-withdrawing groups (EWGs) : Nitro groups at position 6 deactivate the ring, necessitating harsher conditions for alkylation .
- Steric effects : Bulky substituents (e.g., trifluoroacetate) may require stepwise coupling to avoid side reactions .
- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitution reactions .
Q. What comparative advantages exist between different synthetic routes (e.g., reduction vs. cyclization)?
- Methodology :
- Yield vs. scalability : LiAlH4 reductions offer moderate yields (50–70%) but are scalable, whereas catalytic hydrogenation (Pd/C) is greener but requires specialized equipment .
- Functional group tolerance : Cyclization routes tolerate electron-rich aldehydes but may fail with sterically hindered substrates .
- Table 1 (see Basic Question 1) provides a direct comparison of yields and conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
